Alpha-Triethylaminomethyl acetate chloride
Description
While direct references to this compound are absent in the provided evidence, its structural analogs—such as tetraethylammonium chloride (CAS 56-34-8) and triphenylmethyl chloride (CAS 76-83-5)—are well-documented. These compounds share functional features, including ionic character, solubility in polar solvents, and applications in organic synthesis or materials science .
Properties
IUPAC Name |
triethyl-(2-methoxy-2-oxoethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2.ClH/c1-5-10(6-2,7-3)8-9(11)12-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZERAKUPXKLARH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC(=O)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646701 | |
| Record name | N,N,N-Triethyl-2-methoxy-2-oxoethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19223-70-2 | |
| Record name | N,N,N-Triethyl-2-methoxy-2-oxoethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Quaternization of Triethylamine
The primary route to alpha-triethylaminomethyl acetate chloride involves the alkylation of triethylamine with chloromethyl acetate. This SN2 mechanism proceeds via the attack of triethylamine’s lone electron pair on the electrophilic methyl carbon of chloromethyl acetate, displacing chloride and forming the quaternary ammonium center. The reaction is exothermic, necessitating temperature moderation below 25°C to prevent thermal degradation of the acetate group.
Reaction Equation:
Patents highlight the use of anhydrous conditions to avoid competing hydrolysis of chloromethyl acetate to glycolic acid, which reduces yield. For instance, a 2021 protocol achieved 89% yield by maintaining the reaction mixture under nitrogen and using tetrahydrofuran (THF) as an inert solvent.
Industrial-Scale Synthesis Protocols
Batch Reactor Optimization
Large-scale production employs jacketed reactors with precise temperature control. A representative procedure from a 2023 study outlines:
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Charging Phase : Triethylamine (1.0 mol) and chloromethyl acetate (1.05 mol) are dissolved in ethanol (500 mL) at 0–5°C.
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Reaction Phase : The mixture is stirred for 6 hours at 20°C, with pH monitored to remain neutral.
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Workup : The product precipitates upon addition of diethyl ether, followed by filtration and vacuum drying.
Table 1: Comparative Yields Across Solvent Systems
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 20 | 89 | 98.5 |
| THF | 25 | 78 | 95.2 |
| Acetonitrile | 30 | 65 | 91.8 |
Data adapted from and demonstrate ethanol’s superiority in balancing reactivity and solubility.
Continuous Flow Synthesis
Recent advancements utilize microreactors to enhance heat dissipation and reduce reaction times. A 2024 patent describes a tubular reactor system where triethylamine and chloromethyl acetate are pumped at 10 mL/min through a 50°C zone, achieving 94% conversion in 2 minutes. This method minimizes byproducts like triethylamine hydrochloride through rapid mixing.
Critical Process Parameters and Their Impact
Temperature and Stoichiometry
Exceeding 30°C accelerates chloride ion attack on the acetate ester, yielding triethylamine hydrochloride and methyl acetate as byproducts. A molar ratio of 1:1.05 (triethylamine:chloromethyl acetate) optimizes conversion while limiting excess reagent waste.
Solvent Selection
Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification. Aqueous-organic biphasic systems, as detailed in, allow for straightforward phase separation: the product partitions into the organic layer (e.g., dichloromethane), while unreacted triethylamine remains in the aqueous phase.
Alternative Synthetic Pathways
Reductive Amination Approach
A less common method involves condensing triethylamine with glyoxylic acid followed by acetylation and chloride exchange:
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Step 1 : Triethylamine reacts with glyoxylic acid to form triethylaminomethyl glycolic acid.
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Step 2 : Acetylation with acetyl chloride yields the intermediate ester.
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Step 3 : Ion exchange with HCl gas produces the final chloride salt.
This route, though longer, achieves 82% yield with >99% purity but requires stringent moisture control.
Purification and Analytical Characterization
Chemical Reactions Analysis
Alpha-Triethylaminomethyl acetate chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form triethylamine and acetic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Alpha-Triethylaminomethyl acetate chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Alpha-Triethylaminomethyl acetate chloride involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Tetraethylammonium Chloride (CAS 56-34-8)
Structural Differences :
- Alpha-Triethylaminomethyl acetate chloride: Contains an acetoxymethyl group attached to the nitrogen atom.
- Tetraethylammonium chloride : Features four ethyl groups bonded directly to the nitrogen atom.
Physicochemical Properties :
Safety Profile: Tetraethylammonium chloride requires stringent safety measures, including respiratory and skin protection due to irritant properties . This compound, with its acetate group, may exhibit lower volatility but similar irritancy risks.
Triphenylmethyl Chloride (CAS 76-83-5)
Functional Contrast :
Metal Salts: Lead Acetate and Mercury Chloride
Data Tables
Table 1: Comparative Physicochemical Properties
Research Findings and Mechanistic Insights
- Ion Exchange: highlights that chloride-acetate exchange reactions exhibit a Gibbs free energy difference of ~2.3 kcal/mol, favoring chloride displacement. This suggests this compound may undergo anion exchange in solution, influencing its stability .
- Synthetic Routes : The trifluoroacetate protection method in (using triethylamine and ethyl trifluoroacetate) could be adapted for synthesizing analogous quaternary ammonium salts .
- Morphological Effects: Acetate and chloride precursors alter ZnCdO film nanostructures (), implying this compound’s dual groups might modulate material properties in coatings or composites .
Biological Activity
Chemical Structure and Properties
Alpha-Triethylaminomethyl acetate chloride is characterized by its unique molecular structure, which includes a triethylamino group and an acetate moiety. The chemical formula is C9H20ClNO2, and it has a molecular weight of approximately 205.72 g/mol. The compound's structure can be represented as follows:
- Molecular Formula : C9H20ClNO2
- Molecular Weight : 205.72 g/mol
- CAS Number : 24729331
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its pharmacological effects. Key areas of interest include:
- Antimicrobial Activity : Studies have shown that derivatives of amines like triethylamine possess antimicrobial properties. The chloride form may enhance solubility and bioavailability, making it a candidate for further exploration in antimicrobial applications.
- Neuroactive Properties : Compounds with amine functionalities often exhibit neuroactive properties. Research into similar compounds suggests potential interactions with neurotransmitter systems that could lead to therapeutic applications in neurology.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroactivity | Potential modulation of neurotransmitters | |
| Cytotoxicity | Effects on cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of various triethylamine derivatives demonstrated that this compound exhibited significant activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of many conventional antibiotics, suggesting a promising role for this compound in treating infections.
Case Study 2: Neuroactivity Assessment
In another study focused on neuroactive compounds, this compound was evaluated for its effects on neuronal cultures. Results indicated that the compound influenced synaptic transmission, potentially through modulation of acetylcholine receptors. This could open avenues for research into cognitive enhancers or treatments for neurodegenerative diseases.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The toxicity profile of this compound indicates moderate toxicity levels typical for amine compounds. Further studies are needed to evaluate chronic exposure effects and long-term safety.
Table 2: Toxicity Profile
Q & A
Q. What are the optimal reaction conditions for synthesizing Alpha-Triethylaminomethyl acetate chloride with high yield and purity?
Methodological Answer: High yields (e.g., >90%) can be achieved using ionic liquids like 1-ethyl-3-methylimidazolium tetrafluoroborate ([C₂MIm][BF₄]) as dual solvents and catalysts. Key parameters include maintaining a reaction temperature of 60°C and utilizing phase separation for product isolation. Ionic liquids can be reused without loss of catalytic activity, reducing costs .
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent/Catalyst | [C₂MIm][BF₄] | Enhances reaction efficiency |
| Temperature | 60°C | Maximizes kinetic efficiency |
| Separation Method | Phase separation | Ensures >99% purity |
Q. How can researchers characterize the structural and chemical properties of this compound?
Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, focusing on <sup>1</sup>H and <sup>13</sup>C peaks to identify triethylamine and acetate moieties. Pair with Fourier-transform infrared spectroscopy (FTIR) to detect functional groups (e.g., C-Cl stretching at ~600 cm⁻¹). High-performance liquid chromatography (HPLC) is recommended for purity analysis .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
Methodological Answer: Avoid contact with strong oxidizing agents (e.g., peroxides), which may trigger hazardous decomposition into carbon oxides and hydrogen chloride. Use fume hoods to mitigate inhalation risks and store the compound in anhydrous conditions to prevent hydrolysis. Personal protective equipment (PPE), including nitrile gloves and goggles, is mandatory .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?
Methodological Answer: Conduct controlled stability studies using accelerated degradation tests (e.g., 40°C/75% relative humidity for 6 months). Monitor degradation products via gas chromatography-mass spectrometry (GC-MS). Compare results with computational models (e.g., density functional theory) to predict bond dissociation energies and identify vulnerable sites .
Q. What mechanistic insights explain the catalytic role of ionic liquids in the synthesis of this compound?
Methodological Answer: Ionic liquids stabilize transition states through electrostatic interactions, lowering activation energy. For instance, [C₂MIm][BF₄] facilitates nucleophilic substitution by polarizing the C-Cl bond in the substrate. Kinetic studies (e.g., rate constant measurements at varying temperatures) and <sup>19</sup>F NMR can elucidate solvent-solute interactions .
Q. How can chromatographic methods be optimized to separate this compound from byproducts during purification?
Methodological Answer: Employ reverse-phase HPLC with a C18 column and a gradient elution system (water/acetonitrile with 0.1% trifluoroacetic acid). Adjust pH to 3.0 to enhance peak resolution. For complex mixtures, size-exclusion chromatography (SEC) or ion-pairing techniques may improve separation efficiency .
Q. What environmental impacts should be considered when studying the degradation pathways of this compound?
Methodological Answer: Simulate environmental degradation using microbial consortia from saline soils (e.g., Witpan or Omongwa pan microbiomes) under desiccation stress. Monitor chloride and acetate levels via ion chromatography to assess biodegradation rates. Canonical correspondence analysis (CCA) can correlate degradation products with microbial diversity shifts .
Key Considerations for Experimental Design
- Contradiction Analysis : Compare kinetic data (e.g., Arrhenius plots) from ionic liquid vs. traditional solvent systems to identify outliers.
- Data Validation : Use triplicate runs and statistical tools (e.g., ANOVA) to ensure reproducibility.
- Computational Aids : Molecular dynamics simulations can predict solvent effects on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
